molecular formula C14H13F5N2O3 B11127537 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide

1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B11127537
M. Wt: 352.26 g/mol
InChI Key: RNEYTJTYDQRTJV-UHFFFAOYSA-N
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Description

1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a pentafluorophenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

Mechanism of Action

The mechanism of action of 1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pentafluorophenoxy group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide is unique due to the combination of its piperidine ring and pentafluorophenoxyacetyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13F5N2O3

Molecular Weight

352.26 g/mol

IUPAC Name

1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H13F5N2O3/c15-8-9(16)11(18)13(12(19)10(8)17)24-5-7(22)21-3-1-6(2-4-21)14(20)23/h6H,1-5H2,(H2,20,23)

InChI Key

RNEYTJTYDQRTJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)COC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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